

# synthesis and purification of sodium periodate for lab use

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Compound Name: sodium;periodate

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An In-depth Technical Guide to the Laboratory Synthesis and Purification of Sodium Periodate

## Introduction

Sodium periodate is a powerful and versatile oxidizing agent widely employed in research, drug development, and various industrial processes. It is an inorganic salt composed of a sodium cation ( $\text{Na}^+$ ) and a periodate anion ( $\text{IO}_4^-$  or related forms).[1] Sodium periodate typically exists in two main forms: sodium metaperiodate ( $\text{NaIO}_4$ ) and sodium orthoperiodate (e.g.,  $\text{Na}_2\text{H}_3\text{IO}_6$ , trisodium dihydrogen periodate), both of which are useful oxidizing agents.

In organic and medicinal chemistry, its most notable application is the oxidative cleavage of vicinal diols (1,2-diols) to form aldehydes or ketones, a reaction known as the Malaprade reaction.[1] This specific reactivity is crucial for modifying carbohydrates, selectively labeling the 3'-ends of RNA, conjugating antibodies to glycoproteins, and probing cell-surface polysaccharides.[1][2] While commercially available, the ability to synthesize and purify sodium periodate in the laboratory provides researchers with a cost-effective source of this essential reagent and ensures its purity for sensitive applications.

This guide provides detailed technical information on the common laboratory synthesis methods, purification protocols, and analytical techniques for assessing the purity of sodium periodate.

## Forms and Properties of Sodium Periodate

Sodium periodate can refer to two primary compounds, the properties of which are summarized below. The choice of synthesis method often determines which form is initially produced.

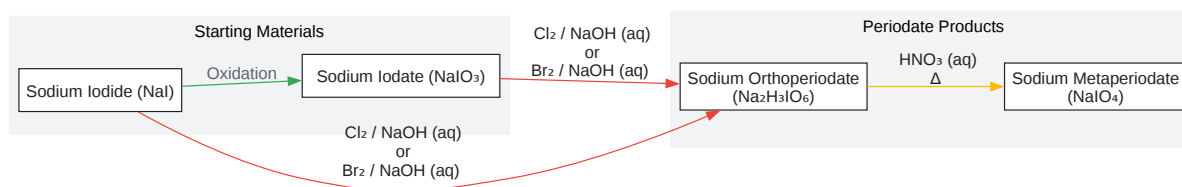
Property	Sodium Metaperiodate	Sodium Orthoperiodate (Trisodium Dihydrogen Periodate)
Chemical Formula	$\text{NaIO}_4$	$\text{Na}_2\text{H}_3\text{IO}_6$
Molar Mass	213.89 g/mol [1]	293.89 g/mol
Appearance	White crystalline powder[1]	White crystalline powder[3]
Crystal Structure	Tetragonal[2]	Orthorhombic[2]
Density	3.865 g/cm <sup>3</sup> [2]	3.210 g/cm <sup>3</sup>
Melting Point	300 °C (decomposes)[2]	175 °C (decomposes)
Solubility in Water	91 g/L (25 °C)[2]	Lower solubility than $\text{NaIO}_4$

## Synthesis of Sodium Periodate

Several methods exist for the laboratory preparation of sodium periodate. The most common approaches involve the oxidation of iodine-containing precursors like sodium iodide ( $\text{NaI}$ ) or sodium iodate ( $\text{NaIO}_3$ ) in an alkaline medium. The initial product is often the less soluble trisodium dihydrogen periodate ( $\text{Na}_2\text{H}_3\text{IO}_6$ ), which can then be converted to sodium metaperiodate ( $\text{NaIO}_4$ ).

## Overview of Synthesis Pathways

The following diagram illustrates the common chemical pathways for synthesizing the different forms of sodium periodate.

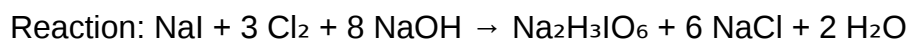


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Caption: Interconversion pathways for sodium periodate synthesis.

## Experimental Protocol 1: Synthesis from Sodium Iodide via Chlorine Oxidation

This method is effective for converting readily available sodium iodide directly to sodium orthoperiodate ( $\text{Na}_2\text{H}_3\text{IO}_6$ ). The process involves bubbling chlorine gas through a hot, alkaline solution of sodium iodide.<sup>[4][5]</sup>



Materials and Equipment:

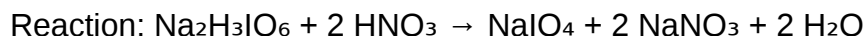
- Sodium iodide (NaI)
- Sodium hydroxide (NaOH)
- Chlorine gas ( $\text{Cl}_2$ ) source (e.g., from HCl and  $\text{MnO}_2$  or trichloroisocyanuric acid)
- Distilled water
- Three-neck round-bottom flask
- Heating mantle with magnetic stirrer
- Gas dispersion tube
- Condenser
- Gas trap/scrubber (containing NaOH solution)
- Buchner funnel and filter paper
- Ice bath

Procedure:

- **Prepare Alkaline Solution:** In the three-neck flask, carefully dissolve 50 g of sodium hydroxide in 220 mL of distilled water with stirring. Caution: This process is highly exothermic. Allow the solution to cool slightly.<sup>[4]</sup>
- **Dissolve Sodium Iodide:** To the warm sodium hydroxide solution, add your starting quantity of sodium iodide (e.g., 0.1 moles, ~15g) and stir until fully dissolved.
- **Set up Apparatus:** Equip the flask with a heating mantle, magnetic stir bar, a gas dispersion tube connected to the chlorine source, and a condenser. The condenser outlet should be connected to a gas scrubber to neutralize excess chlorine.
- **Reaction:** Heat the solution to a near-boil (90-95 °C). Begin bubbling a steady stream of chlorine gas through the hot solution with vigorous stirring.<sup>[4]</sup>
- **Precipitation:** Continue the chlorine addition. The solution may turn yellow or brown initially. After a period (which can be over an hour depending on the chlorine flow rate), a white precipitate of sodium orthoperiodate ( $\text{Na}_2\text{H}_3\text{IO}_6$ ) will begin to form.<sup>[4]</sup> The formation can be rapid once it starts.<sup>[4]</sup>
- **Completion:** Continue bubbling chlorine for another 15-20 minutes after the precipitate appears to ensure complete reaction.
- **Isolation:** Turn off the heat and chlorine gas. Allow the mixture to cool to room temperature, then cool further in an ice bath to maximize precipitation.
- **Filtration:** Collect the white crystalline product by vacuum filtration using a Buchner funnel.
- **Washing:** Wash the collected solid with several small portions of ice-cold distilled water to remove soluble impurities, primarily sodium chloride (NaCl).<sup>[4]</sup>
- **Drying:** Dry the product thoroughly, either on the filter pump or in a desiccator. A yield of around 75-88% can be expected.<sup>[4][5]</sup>

## Experimental Protocol 2: Conversion of Orthoperiodate to Metaperiodate

Sodium orthoperiodate ( $\text{Na}_2\text{H}_3\text{IO}_6$ ) can be readily converted to the more commonly used sodium metaperiodate ( $\text{NaIO}_4$ ) by dehydration with nitric acid.<sup>[2][6]</sup>



Materials and Equipment:

- Sodium orthoperiodate ( $\text{Na}_2\text{H}_3\text{IO}_6$ ) from Protocol 1
- Concentrated nitric acid ( $\text{HNO}_3$ )
- Beaker or evaporating dish
- Hot plate with magnetic stirrer
- Buchner funnel and filter paper
- Ethanol (for washing)

Procedure:

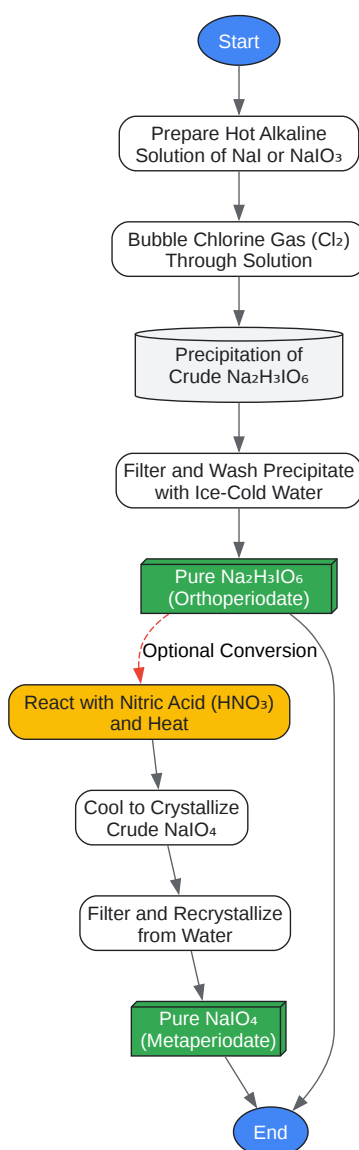
- Acidification: Place the synthesized  $\text{Na}_2\text{H}_3\text{IO}_6$  into a beaker. For each mole of  $\text{Na}_2\text{H}_3\text{IO}_6$ , slowly add at least two molar equivalents of nitric acid while stirring.<sup>[3]</sup> The reaction can be performed in an aqueous slurry.
- Heating: Gently heat the mixture to between 80-100 °C with constant stirring.<sup>[6]</sup> The solid will dissolve as it reacts to form the more soluble sodium metaperiodate and sodium nitrate.<sup>[3]</sup>
- Crystallization: Concentrate the solution by boiling until crystallization begins.
- Cooling: Remove the solution from heat and allow it to cool slowly to room temperature, then cool in an ice bath to maximize the crystallization of  $\text{NaIO}_4$ .
- Isolation and Washing: Collect the  $\text{NaIO}_4$  crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove residual nitric acid and sodium nitrate.
- Drying: Dry the purified sodium metaperiodate in a desiccator or a vacuum oven at a low temperature.

## Purification

The primary impurity in the synthesis from iodide or iodate is sodium chloride, which is highly soluble in water. Purification is typically straightforward.

- Washing: As described in the protocols, washing the crude  $\text{Na}_2\text{H}_3\text{IO}_6$  precipitate with ice-cold water is highly effective at removing soluble chloride and unreacted starting materials.<sup>[4]</sup>
- Recrystallization: For very high purity  $\text{NaIO}_4$ , recrystallization from hot water can be performed. Due to its moderate solubility, this requires careful control of solvent volumes to avoid significant loss of product.

The general workflow for synthesis and purification is outlined below.



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Caption: General workflow for sodium periodate synthesis and purification.

## Purity Analysis: Iodometric Titration

The purity of the final sodium periodate product can be accurately determined by iodometric titration, which measures its oxidizing capacity. This is the standard method recommended by ACS Reagent Chemicals.[7][8]

Principle: Periodate ( $I^{+7}$ ) oxidizes excess iodide ( $I^{-}$ ) in an acidic solution to iodine ( $I_2$ ). The liberated iodine is then titrated with a standardized sodium thiosulfate solution.

## Reactions:

- $\text{IO}_4^- + 7 \text{I}^- + 8 \text{H}^+ \rightarrow 4 \text{I}_2 + 4 \text{H}_2\text{O}$
- $\text{I}_2 + 2 \text{S}_2\text{O}_3^{2-} \rightarrow 2 \text{I}^- + \text{S}_4\text{O}_6^{2-}$

## Protocol for Assay of Sodium Metaperiodate ( $\text{NaIO}_4$ )

Parameter	Specification
Titrant	0.1 N Sodium Thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ )
Indicator	Starch Solution (3 mL)
Endpoint	Disappearance of the blue starch-iodine complex
Stoichiometry	1 mL of 0.1 N $\text{Na}_2\text{S}_2\text{O}_3$ = 0.002674 g of $\text{NaIO}_4$ <a href="#">[7]</a>

## Procedure:

- Sample Preparation: Accurately weigh approximately 1.0 g of the dried sodium periodate, dissolve it in distilled water, and quantitatively transfer it to a 500 mL volumetric flask. Dilute to the mark with water and mix thoroughly.[\[7\]](#)
- Reaction: Pipette a 50.0 mL aliquot of the sample solution into a glass-stoppered flask. Add 10 g of potassium iodide (KI) and 10 mL of a cooled 1:5 sulfuric acid solution.[\[7\]](#)
- Incubation: Stopper the flask, swirl to mix, and allow the reaction to proceed in the dark for 5 minutes.[\[7\]](#)
- Dilution: Add 100 mL of cold distilled water.[\[7\]](#)
- Titration: Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution. As the solution turns pale yellow, add 3 mL of starch indicator solution, which will produce a deep blue color. Continue titrating dropwise until the blue color disappears completely.[\[7\]](#)
- Blank Correction: Perform a blank titration using the same procedure without the periodate sample and subtract this volume from the sample titration volume.[\[7\]](#)



- Calculation: Assay (%) =  $(V_{\text{sample}} - V_{\text{blank}}) \times N_{\text{thiosulfate}} \times 2.674 / (W_{\text{sample}} \times (50/500))$  Where:
  - V is the volume of titrant in mL
  - N<sub>thiosulfate</sub> is the normality of the sodium thiosulfate solution
  - W<sub>sample</sub> is the initial weight of the NaIO<sub>4</sub> sample in grams

An assay between 99.8% and 100.3% meets ACS reagent grade specifications.<sup>[7]</sup>

## Safety, Handling, and Storage

Sodium periodate is a strong oxidizing agent and requires careful handling.

- Hazards: May cause fire or explosion; strong oxidizer.<sup>[9]</sup> Causes severe skin burns and eye damage.<sup>[9]</sup>
- Handling: Handle in a well-ventilated area.<sup>[10]</sup> Avoid creating dust.<sup>[11]</sup> Keep away from heat, sparks, open flames, and combustible materials.<sup>[9][12]</sup> Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.<sup>[13]</sup>
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.<sup>[9][10]</sup> Keep away from combustible materials.<sup>[12]</sup> The container may be light-sensitive.<sup>[13]</sup>

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